molecular formula C9H8N2O4 B119623 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one CAS No. 151480-73-8

3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one

Cat. No. B119623
M. Wt: 208.17 g/mol
InChI Key: ZXTGTRLWIRCGBB-UHFFFAOYSA-N
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Description

3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one (DMNB) is a close structural analogue of p-nitrophenyl dimethylcarbamate . It is used as a reagent for labeling p-nitrophenyl esterases with a chromophoric reporter group . DMNB is unstable in aqueous solution when exposed to light, but is stable in the dark .


Synthesis Analysis

The synthesis of DMNB has been reported in the literature . It reacts slowly with chymotrypsin as an analogue of the substrate, p-nitrophenyl acetate . This results in the incorporation of a p-nitrophenol-containing “reporter group” within the enzyme’s active site .


Molecular Structure Analysis

The molecular formula of DMNB is C9H8N2O4 . Its molecular weight is 208.17 . More detailed structural analysis may require advanced techniques such as X-ray diffraction .


Chemical Reactions Analysis

DMNB reacts with chymotrypsin, resulting in the incorporation of a p-nitrophenol-containing “reporter group” within the enzyme’s active site . The pKa of this group is two pH units higher than that of free p-nitrophenol, a result consistent with a hydrophobic environment around the enzymic binding site .


Physical And Chemical Properties Analysis

DMNB is unstable in aqueous solution when exposed to light, but is stable in the dark . The pKa of the p-nitrophenol-containing “reporter group” within the enzyme’s active site is two pH units higher than that of free p-nitrophenol .

Scientific Research Applications

Structural Analysis

3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one has been analyzed for its structural properties. The study by Waters and Kitson (1996) discusses the plane of the cis carbamate group in relation to the benzene ring, providing insights into the compound's molecular structure (Waters & Kitson, 1996).

NMR Structural Study

Neuvonen, Pohtola, and Pihlaja (1989) conducted a detailed 1H and 13C NMR structural study of substituted 1,2‐dihydro‐4H‐3,1‐benzoxazines, which includes derivatives of 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one (Neuvonen, Pohtola, & Pihlaja, 1989).

Enzymatic Reactions

Kitson and Freeman (1993) explored the synthesis of this compound as a reagent for labeling p-Nitrophenyl Esterases with a Chromophoric Reporter Group. This study highlights its potential application in biochemistry (Kitson & Freeman, 1993).

Applications Beyond Polybenzoxazines

Wattanathana et al. (2017) discussed the use of 3,4-Dihydro-1,3-2H-benzoxazines in applications other than making polybenzoxazines, indicating its versatility in chemical applications (Wattanathana, Veranitisagul, Koonsaeng, & Laobuthee, 2017).

Antimicrobial and Antioxidant Properties

Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes with potent antimicrobial and antioxidant properties. This includes compounds derived from 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one, showing its potential in pharmacological applications (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

properties

IUPAC Name

3-methyl-6-nitro-4H-1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-10-5-6-4-7(11(13)14)2-3-8(6)15-9(10)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTGTRLWIRCGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164793
Record name 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one

CAS RN

151480-73-8
Record name 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151480738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-3-methyl-6-nitro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TM Kitson, GH Freeman - Bioorganic Chemistry, 1993 - Elsevier
We report the synthesis of 3, 4-dihydro-3-methyl-6-nitro-2H-l, 3-benzoxazin-2-one (DMNB), a close structural analogue of p-nitrophenyl dimethylcarbamate. DMNB is unstable in aqueous solution when exposed to light, but is stable in the dark. The compound reacts slowly with chymotrypsin as an analogue of the substrate, p-nitrophenyl acetate, and this results in the incorporation of a p-nitrophenol-containing" reporter group" within the enzyme′ s active site. The pK a of this group is two pH units higher than that of free p …
Number of citations: 20 www.sciencedirect.com
JM Waters, TM Kitson - Acta Crystallographica Section C: Crystal …, 1996 - scripts.iucr.org
In 3, 4-dihydro-3-methyl-6-nitro-2H-1, 3-benzoxazin-2-one (C9H8N2O4)(1), the plane of the cis carbamate group is 11.1 (2)° to that of the benzene ring, whereas, in the acyclic analogue, p-nitrophenyl dimethylcarbamate (C9H10N2O4)(2), the corresponding angle is 51.88 (9)° and the configuration is transoid. In (1), the O1—C7—O2 angle is 115.4 (3)° and the O1—C7—N1 angle is 117.3 (2)°; in (2), the corresponding angles are 122.8 (2) and 110.8 (2)°, respectively.
Number of citations: 1 scripts.iucr.org

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